N-(1,3-benzothiazol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide
Description
“N-(1,3-Benzothiazol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide” is a synthetic acetamide derivative featuring a benzothiazole moiety linked to a 4-fluorobenzenesulfonyl group. Benzothiazoles are heterocyclic compounds known for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . This compound’s structure aligns with broader efforts to optimize sulfonamide-based derivatives for therapeutic applications, particularly in antimicrobial and antifungal contexts .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S2/c16-10-1-4-12(5-2-10)23(20,21)8-15(19)18-11-3-6-14-13(7-11)17-9-22-14/h1-7,9H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEGMUGAKFUYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluorobenzenesulfonyl Group: The 4-fluorobenzenesulfonyl chloride can be reacted with the benzothiazole derivative in the presence of a base such as triethylamine to form the sulfonylated intermediate.
Acetamide Formation: The final step involves the reaction of the sulfonylated intermediate with an appropriate acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and biological activities of “N-(1,3-benzothiazol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide” and related acetamide derivatives:
Key Observations:
Structural Diversity :
- The target compound lacks the piperazine linker present in compounds 47 and 48 , which may reduce its ability to interact with bacterial membrane proteins.
- Compared to thiadiazole-based analogs (e.g., CAS 511276-56-5 ), the benzothiazole core in the target compound may enhance aromatic stacking interactions with biological targets.
Biological Activity: Compounds with fluorinated aryl groups (e.g., 4-fluorophenyl in ) consistently show improved bioavailability and target affinity due to fluorine’s electronegativity and small atomic radius.
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route similar to compound 37 , involving coupling of the benzothiazol-5-amine with 4-fluorobenzenesulfonyl acetic acid.
- In contrast, piperazine-linked derivatives () require additional steps for linker incorporation, increasing synthetic complexity.
Research Findings and Implications
- Antimicrobial Potential: While direct data for the target compound is lacking, structurally related benzothiazole-sulfonamides (e.g., compound 47 ) demonstrate potent gram-positive bacterial inhibition. The 4-fluorobenzenesulfonyl group may enhance binding to bacterial enzymes (e.g., dihydropteroate synthase).
- Antifungal Activity : The absence of a piperazine linker (cf. compound 48 ) may reduce antifungal efficacy, as such linkers are critical for fungal cytochrome P450 interactions.
- Therapeutic Trade-offs : Compared to indole-based analogs (e.g., compound 37 ), the benzothiazole core may offer better metabolic stability but lower anti-inflammatory specificity.
Biological Activity
N-(1,3-benzothiazol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a benzothiazole moiety, which is known for its diverse biological properties. The incorporation of a sulfonyl group and an acetamide enhances its chemical versatility and potential bioactivity. The molecular formula is , with a molecular weight of approximately 348.38 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step processes that include:
- Formation of Benzothiazole : The initial step involves synthesizing the benzothiazole core through cyclization reactions.
- Sulfonylation : The introduction of the sulfonyl group can be achieved via electrophilic aromatic substitution.
- Acetamide Formation : Finally, the acetamide group is introduced through acylation reactions.
Each step requires careful optimization to ensure high yields and purity of the final product.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
In studies, related compounds demonstrated the ability to induce apoptosis and inhibit cell migration through modulation of key signaling pathways such as AKT and ERK .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1 - 4 | Induces apoptosis, inhibits IL-6 and TNF-α levels |
| Compound 4i | A549 | Similar effects | Inhibits AKT and ERK pathways |
Anti-inflammatory Activity
Benzothiazole derivatives have also been investigated for their anti-inflammatory effects. For instance, they can reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This dual action—anticancer and anti-inflammatory—positions these compounds as promising candidates for therapeutic development.
Case Studies
- Study on Compound B7 : A recent study synthesized a series of benzothiazole derivatives, including B7, which exhibited significant inhibition of cancer cell proliferation and reduced inflammatory cytokine levels in vitro. The study highlighted its potential for dual-action therapy against cancer and inflammation .
- Structure-Activity Relationship (SAR) : Research has focused on modifying the benzothiazole nucleus to enhance bioactivity. Variations in substituents have been systematically studied to identify optimal structures for anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
